
Brequinar-Natrium
Übersicht
Beschreibung
Brequinar-Natrium ist ein potenter und selektiver Inhibitor des Enzyms Dihydroorotat-Dehydrogenase. Dieses Enzym spielt eine entscheidende Rolle bei der De-novo-Synthese von Pyrimidin-Nukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. Durch die Hemmung dieses Enzyms blockiert this compound effektiv die Synthese von Pyrimidin-basierten Nukleotiden, wodurch das Zellwachstum gehemmt wird. This compound wurde in den 1980er Jahren von DuPont Pharmaceuticals entwickelt und für verschiedene therapeutische Anwendungen untersucht, darunter als Immunsuppressivum und Antikrebsmittel .
Herstellungsmethoden
This compound kann über verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion einer festen Form von Brequinarsäure mit Natriumhydroxid in einem geeigneten Lösungsmittel, um eine Lösung zu erzeugen. Das this compound wird dann aus dieser Lösung kristallisiert, um eine stabile polymorphe Form zu erzeugen . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Verunreinigungen zu minimieren.
Wissenschaftliche Forschungsanwendungen
Brequinar-Natrium wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Werkzeug verwendet, um die Hemmung der Dihydroorotat-Dehydrogenase und deren Auswirkungen auf die Synthese von Pyrimidin-Nukleotiden zu untersuchen. In der Biologie wird this compound verwendet, um die Rolle von Pyrimidin-Nukleotiden beim Zellwachstum und der Zellproliferation zu untersuchen. In der Medizin wurde es als potenzielle Behandlung für verschiedene Krankheiten untersucht, darunter Krebs, Autoimmunerkrankungen und Virusinfektionen . Zusätzlich wurde this compound auf seine potenzielle Verwendung zur Verhinderung der Abstoßung von Xenograften bei Transplantation untersucht .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound ist die Hemmung der Dihydroorotat-Dehydrogenase, eines Enzyms, das an der De-novo-Synthese von Pyrimidin-Nukleotiden beteiligt ist. Durch die Blockierung dieses Enzyms verhindert this compound die Bildung von Pyrimidin-Nukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. Diese Hemmung führt zu einer Abnahme der Zellproliferation und des Zellwachstums. Zu den molekularen Zielstrukturen von this compound gehört das aktive Zentrum der Dihydroorotat-Dehydrogenase, an dem es bindet und die Aktivität des Enzyms hemmt .
Wirkmechanismus
Target of Action
Brequinar sodium primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It plays a crucial role in the synthesis of pyrimidine-based nucleotides, which are essential for cell growth .
Mode of Action
Brequinar sodium acts as a potent and selective inhibitor of DHODH . By inhibiting DHODH, Brequinar sodium blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . This interaction with its target leads to changes in the cellular environment, affecting various biochemical pathways and cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by Brequinar sodium is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Brequinar sodium disrupts this pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can have downstream effects on various cellular processes, including DNA replication and RNA transcription, which rely on the availability of these nucleotides .
Result of Action
The inhibition of DHODH by Brequinar sodium leads to several molecular and cellular effects. It has been shown to cause growth inhibition, cell cycle blockade, and promotion of apoptosis in certain cell lines . For instance, in high-grade B-cell lymphoma (HGBCL) cell lines with MYC and BCL2 rearrangements, Brequinar sodium exhibited growth inhibition and promoted apoptosis . Additionally, it has been found to restore the terminal differentiation of myeloid-derived suppressor cells (MDSCs), limiting their suppressive function and enhancing the efficacy of immune checkpoint blockade therapy .
Action Environment
The action, efficacy, and stability of Brequinar sodium can be influenced by various environmental factorsFor instance, the presence of certain immune cells and the tumor microenvironment can influence the effectiveness of Brequinar sodium in cancer treatment
Biochemische Analyse
Biochemical Properties
Brequinar sodium plays a crucial role in biochemical reactions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the synthesis of DNA and RNA, thereby affecting cell proliferation. Brequinar sodium interacts with dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate . This interaction disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of cell growth.
Cellular Effects
Brequinar sodium has significant effects on various types of cells and cellular processes. By inhibiting pyrimidine biosynthesis, it disrupts DNA and RNA synthesis, leading to reduced cell proliferation and increased cell death. In cancer cells, brequinar sodium has been shown to induce apoptosis and inhibit tumor growth . Additionally, brequinar sodium affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides required for these processes .
Molecular Mechanism
The molecular mechanism of brequinar sodium involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By binding to the active site of dihydroorotate dehydrogenase, brequinar sodium prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate . This inhibition leads to a decrease in pyrimidine nucleotide synthesis, resulting in reduced DNA and RNA production. The reduction in nucleotide availability affects various cellular processes, including cell proliferation, gene expression, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of brequinar sodium have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that brequinar sodium can induce long-term inhibition of dihydroorotate dehydrogenase, leading to sustained depletion of pyrimidine nucleotides and prolonged effects on cell proliferation . Additionally, the compound’s stability and degradation rates can influence its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of brequinar sodium vary with different dosages in animal models. At lower doses, brequinar sodium has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, the compound can cause toxic effects, including myelosuppression, mucositis, and skin rash . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Brequinar sodium is involved in the de novo pyrimidine biosynthesis pathway, where it inhibits dihydroorotate dehydrogenase, a key enzyme in this pathway . This inhibition leads to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to disrupt nucleotide synthesis and alter cellular metabolism .
Transport and Distribution
The transport and distribution of brequinar sodium within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Brequinar sodium is known to be distributed to different tissues, where it exerts its inhibitory effects on dihydroorotate dehydrogenase . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
Brequinar sodium’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows brequinar sodium to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, targeting signals and post-translational modifications may influence the compound’s distribution to specific compartments or organelles .
Vorbereitungsmethoden
Brequinar sodium can be synthesized through several synthetic routes. One common method involves the reaction of a solid form of brequinar acid with sodium hydroxide in a suitable solvent to produce a solution. The brequinar sodium is then crystallized from this solution to produce a stable polymorphic form . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities.
Analyse Chemischer Reaktionen
Brequinar-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinolin-Derivaten führen, während die Reduktion Dihydrochinolin-Verbindungen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Brequinar-Natrium ist einzigartig in seiner potenten und selektiven Hemmung der Dihydroorotat-Dehydrogenase. Ähnliche Verbindungen, die dieses Enzym ebenfalls hemmen, umfassen Leflunomid und Methotrexat. Leflunomid ist ein klinisch verwendeter Dihydroorotat-Dehydrogenase-Inhibitor, während Methotrexat der am häufigsten verwendete Inhibitor der Pyrimidin-Synthese ist . Im Vergleich zu diesen Verbindungen hat this compound eine höhere Potenz und Selektivität für die Dihydroorotat-Dehydrogenase gezeigt, was es zu einem wertvollen Werkzeug macht, um die Rolle des Enzyms in verschiedenen biologischen Prozessen zu untersuchen.
Biologische Aktivität
Brequinar sodium, also known as DUP-785 or NSC 368390, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its potential therapeutic applications in cancer treatment and immunosuppression. This article delves into the biological activity of brequinar sodium, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Brequinar sodium selectively inhibits DHODH, which catalyzes the oxidation of dihydroorotate to orotate in the pyrimidine biosynthetic pathway. The inhibition leads to a depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis. This effect can be reversed by uridine, a pyrimidine nucleoside, which highlights the compound's specific action on nucleotide metabolism.
Key Findings:
- Inhibition Kinetics: Brequinar sodium exhibits mixed inhibition kinetics with respect to both its substrate (dihydroorotate) and cofactor (ubiquinone Q6), with values ranging from 5 to 8 nM .
- Selectivity: The compound shows minimal inhibition against a wide panel of kinases (>400), indicating its selective action on DHODH .
In Vitro Studies
In vitro studies have demonstrated brequinar's antiproliferative effects on various cancer cell lines. The following table summarizes key findings from notable studies:
In Vivo Studies
The in vivo efficacy of brequinar sodium has been evaluated in several clinical trials and animal models. Notably:
- Phase I Clinical Trials: Administered as an intravenous infusion, brequinar sodium demonstrated significant toxicity correlated with uridine depletion and DHODH inhibition. Severe lymphopenia was noted at higher doses (≥600 mg/m²) .
- Animal Studies: In murine models, brequinar sodium effectively depleted plasma uridine concentrations by up to 60% within two hours post-administration, followed by a rebound effect after several days .
Case Studies
- Immunosuppressive Effects: A study investigated the impact of brequinar sodium on heart, liver, and kidney allograft rejection in rats. Results indicated that the drug significantly reduced rejection rates compared to control groups, suggesting its potential use as an immunosuppressant in transplantation settings .
- Combination Therapy: Research has shown that combining brequinar sodium with 5-fluorouracil (5-FU) enhances antitumor activity in specific colon cancer models. The scheduling and concentration of uridine were critical determinants in maximizing therapeutic effects .
Summary of Biological Activity
Brequinar sodium's biological activity is primarily characterized by its role as a selective inhibitor of DHODH, leading to significant alterations in nucleotide metabolism. Its ability to induce differentiation in cancer cells and suppress immune responses positions it as a promising candidate for further clinical development.
Future Directions:
- Continued exploration of combination therapies involving brequinar sodium may enhance its efficacy in treating various malignancies.
- Further studies are warranted to elucidate the long-term effects and safety profile of brequinar sodium in diverse patient populations.
This detailed examination underscores the importance of brequinar sodium in both oncology and immunology, paving the way for innovative therapeutic strategies.
Eigenschaften
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.